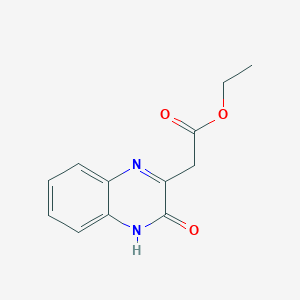

ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate is a chemical compound with the molecular formula C12H12N2O3 . It is used in diverse scientific research, with applications ranging from drug development to material synthesis.

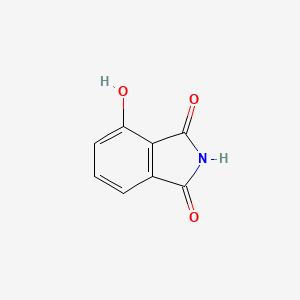

Molecular Structure Analysis

The molecular structure of ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The structure also includes multiple bonds and aromatic bonds .

Applications De Recherche Scientifique

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate shows promise in this field due to its ability to interfere with the proliferation of cancer cells. The compound’s structural similarity to other biologically active quinoxalines suggests potential efficacy in targeting specific cancer pathways .

Antimicrobial and Antiviral Applications

These derivatives exhibit significant antimicrobial and antiviral activities. They are crucial in the development of new medications to treat infectious diseases, especially in the wake of emerging pathogens like SARS-CoV-2. Their mechanism involves disrupting the replication process of microbes and viruses .

Anti-inflammatory Properties

The anti-inflammatory properties of quinoxaline derivatives make them suitable for the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, they can help in reducing swelling, pain, and other symptoms associated with inflammation .

Anticonvulsant Effects

Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate has shown potential as an anticonvulsant. It may be used to manage seizures by affecting neurotransmitter release or by modulating ion channels in the nervous system .

Cardiovascular Applications

Quinoxaline compounds have been linked to cardiovascular benefits, such as the ability to increase HDL cholesterol activity. This could lead to the development of treatments for heart diseases and conditions associated with cholesterol management .

Antituberculosis Activity

Given the ongoing challenge of tuberculosis, especially drug-resistant strains, new therapeutic agents are in high demand. Quinoxaline derivatives, including ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate, are being explored for their potential to act against Mycobacterium tuberculosis .

Neuroprotective and Cognitive Enhancing Effects

Research suggests that quinoxaline derivatives could play a role in neuroprotection and cognitive enhancement. This is particularly relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s, where synaptic function and neuronal health are compromised .

Agricultural Applications

In agriculture, quinoxaline derivatives are used to control plant viruses and pests. Their ability to inhibit the growth of harmful organisms without damaging crops makes them valuable in the development of safer pesticides and fungicides .

Mécanisme D'action

Biochemical Pathways

Quinoxaline derivatives have been reported to exhibit a variety of biological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial effects . The specific pathways and downstream effects of this compound require further investigation.

Propriétés

IUPAC Name |

ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-6H,2,7H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZVMKLUEJUSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931111 | |

| Record name | Ethyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate | |

CAS RN |

14152-56-8 | |

| Record name | 2-Quinoxalineacetic acid, 3,4-dihydro-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14152-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC99081 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC33637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-HYDROXY-2-QUINOXALINEACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)